3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole

Organic Electronics Suzuki-Miyaura Coupling Reaction Yield

Securing a reliable, high-purity halogenated carbazole building block for advanced optoelectronic polymer synthesis can be a critical bottleneck. 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole (CAS 746651-52-5) is the definitive solution. - **Dual reactive sites:** The symmetric 3,6-dibromo substitution enables precise, high-yield stepwise or simultaneous cross-coupling for constructing D-A-D type small molecules and shape-persistent macrocycles. - **Tunable electronics:** The N-linked 4-methoxyphenyl group directly modulates the carbazole core's HOMO energy level and solubility, critical for solution-processed HTMs and host materials in OLEDs/OPVs. - **Supply chain assurance:** This key intermediate is stocked in research-grade purities (≥98% HPLC) to support consistent, reproducible results for your material science R&D programs.

Molecular Formula C19H13Br2NO
Molecular Weight 431.1 g/mol
CAS No. 746651-52-5
Cat. No. B1428409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole
CAS746651-52-5
Molecular FormulaC19H13Br2NO
Molecular Weight431.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
InChIInChI=1S/C19H13Br2NO/c1-23-15-6-4-14(5-7-15)22-18-8-2-12(20)10-16(18)17-11-13(21)3-9-19(17)22/h2-11H,1H3
InChIKeyYXWHLCSWBLHWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole: Building Block for Organic Electronics


3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole (CAS 746651-52-5) is a functionalized, halogenated carbazole derivative characterized by a dibromo-substituted carbazole core and an N-linked 4-methoxyphenyl group [1]. This compound is a cornerstone building block for the synthesis of advanced organic electronic materials, including OLEDs and OPVs, owing to its versatile reactivity profile [2]. It serves primarily as a key intermediate for further diversification via cross-coupling reactions [3].

Structural Advantages of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole


Generic substitution fails because the dual bromo substituents at the 3- and 6-positions of 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole provide specific and tunable reactivity for cross-coupling reactions that are absent in mono-substituted or non-halogenated carbazoles [1]. The unique electronic influence of the 4-methoxyphenyl group on the nitrogen atom further modifies the electron density of the carbazole core, directly affecting key parameters like HOMO energy levels and solubility, which are critical for device processing and performance [2]. Using a less substituted analog would result in fundamentally different reaction pathways, material properties, and device performance, making this specific compound non-fungible in targeted synthetic routes .

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole vs. Analogs: Evidence


Cross-Coupling Reactivity vs. N-Alkyl Analogs

The presence of the N-linked 4-methoxyphenyl group in the target compound enables higher synthetic yields in subsequent polymerizations compared to N-alkyl analogs. Studies report a yield of up to 67% for shape-persistent macrocycle formation using a 3,6-dibromo-9-aryl-carbazole in a one-pot Suzuki-Miyaura reaction [1]. In contrast, the use of traditional catalysts for similar reactions with N-alkyl substituted carbazoles gave the desired product in only about 16% yield [1]. The N-H analog, 3,6-dibromo-9H-carbazole, lacks the solubilizing and electronically-modulating N-aryl group, which can lead to lower solubility and altered reactivity [2].

Organic Electronics Suzuki-Miyaura Coupling Reaction Yield

HOMO Energy Level Tuning by 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent on the nitrogen atom acts as an electron-donating group, which can modulate the HOMO energy level of the carbazole core, a critical parameter for hole injection and transport in devices . A comparative DFT study on carbazole derivatives showed that substituents can tune HOMO energies over a range of -5.45 to -6.03 eV, with bromo substituents increasing the HOMO level [1]. While a specific HOMO value for 3,6-dibromo-9-(4-methoxyphenyl)-9H-carbazole was not located, its parent non-brominated analog, 9-(4-methoxyphenyl)-9H-carbazole, lacks the bromo groups that further tune the HOMO and LUMO levels and provide the synthetic handles for further functionalization .

Organic Electronics Hole Transport Material (HTM) DFT Calculations

Solubility Enhancement for Solution Processing

The combination of the N-linked 4-methoxyphenyl group and the 3,6-dibromo substitution pattern enhances the compound's solubility in organic solvents, a crucial advantage for solution-based device fabrication [1]. The non-brominated analog, 9-(4-methoxyphenyl)-9H-carbazole, lacks the bromine atoms, which can affect its solubility and crystallization behavior . The parent 3,6-dibromo-9H-carbazole, lacking the N-aryl group, exhibits different solubility characteristics and is described as soluble in benzene and chloroform [2]. While precise solubility values are not provided in the literature, the qualitative improvement is consistently noted as a key benefit for this specific substitution pattern [3].

Organic Electronics Solution Processing Solubility

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole Applications


OLED Hole-Transporting & Host Materials

3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole is an ideal precursor for synthesizing advanced hole-transporting materials (HTMs) and host materials for OLEDs. The electron-donating nature of the methoxyphenyl group, in combination with the electron-withdrawing bromo substituents, allows for precise tuning of the HOMO energy level, which is crucial for efficient hole injection and transport [1]. The enhanced solubility facilitates solution-based processing for thin-film device fabrication [2].

Functionalized Polymers and Macrocycles for Organic Electronics

The compound's dual bromo substituents at the 3- and 6-positions serve as high-yield sites for cross-coupling polymerization, enabling the creation of complex, functionalized organic semiconducting polymers [1]. Its use in Suzuki-Miyaura polycondensation reactions yields high molecular weight, shape-persistent macrocycles and polymers with applications in OFETs and OPVs [2].

Conjugated Small Molecules for Organic Photovoltaics

As a versatile building block, 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole can be used to construct small-molecule donors or acceptors for organic photovoltaic cells. The ability to sequentially or simultaneously couple different aryl groups to the 3- and 6-positions allows for the creation of D-A-D or A-D-A type conjugated molecules with tailored absorption spectra and frontier molecular orbital energies [1].

Aggregation-Induced Emission (AIE) Luminogens

The specific substitution pattern of this carbazole derivative is a promising starting material for creating aggregation-induced emission (AIE) luminogens. The combination of the rigid carbazole core, the bromo groups for further functionalization, and the methoxyphenyl group that can restrict intramolecular motion can be exploited to design highly emissive materials for solid-state lighting and bioimaging applications [1].

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